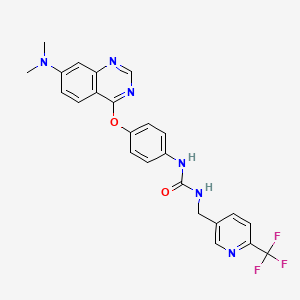

BPR1R024

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C24H21F3N6O2 |

|---|---|

分子量 |

482.5 g/mol |

IUPAC名 |

1-[4-[7-(dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)-3-pyridinyl]methyl]urea |

InChI |

InChI=1S/C24H21F3N6O2/c1-33(2)17-6-9-19-20(11-17)30-14-31-22(19)35-18-7-4-16(5-8-18)32-23(34)29-13-15-3-10-21(28-12-15)24(25,26)27/h3-12,14H,13H2,1-2H3,(H2,29,32,34) |

InChIキー |

ORYMWWSJZRCUSV-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1=CC2=C(C=C1)C(=NC=N2)OC3=CC=C(C=C3)NC(=O)NCC4=CN=C(C=C4)C(F)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

BPR1R024: A Technical Guide to its CSF1R Inhibitor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of BPR1R024, a potent and orally active inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). The information presented herein is intended to equip researchers and drug development professionals with the necessary data and methodologies to evaluate and potentially utilize this compound in preclinical and clinical research.

Quantitative Selectivity Profile

This compound demonstrates high potency and selectivity for CSF1R. Its inhibitory activity has been quantified against a panel of kinases, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Kinase | IC50 (nM) | Fold Selectivity vs. CSF1R |

| CSF1R | 0.53 | 1 |

| Aurora A (AURA) | >10,000 | >18,868 |

| Aurora B (AURB) | 1,400 | 2,642 |

Table 1: In vitro inhibitory activity of this compound against CSF1R and off-target kinases.[1]

In addition to the kinases listed above, a broader screening of this compound against a panel of 403 kinases was performed using the KINOMEscan® platform. The detailed results of this comprehensive screen are available in the supplementary information of the primary publication by Lee et al. (2021) in the Journal of Medicinal Chemistry.[2][3]

Experimental Methodologies

The following sections detail the experimental protocols used to determine the selectivity profile and cellular activity of this compound.

In Vitro Kinase Inhibition Assay (Kinase-Glo®)

A luminescent kinase assay, Kinase-Glo®, was utilized to determine the IC50 values of this compound against CSF1R, AURA, and AURB. This assay quantifies the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

Representative Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase (CSF1R, AURA, or AURB), the appropriate substrate, and ATP at a concentration relevant for the specific kinase.

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO and then dilute further in the reaction buffer.

-

Kinase Reaction: Initiate the kinase reaction by adding the ATP solution to the wells of a 384-well plate containing the kinase and the diluted this compound or DMSO control. Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Luminescence Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

IC50 Determination: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Broad Kinase Panel Screening (KINOMEscan®)

The KINOMEscan® platform, a competition binding assay, was employed to assess the selectivity of this compound against a large panel of kinases.

General Methodology:

-

Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinases are tagged with DNA, allowing for quantification via qPCR.

-

Assay Components: The three main components are the DNA-tagged kinase, the immobilized ligand, and the test compound (this compound).

-

Competition Assay: this compound is incubated with the kinase and the immobilized ligand.

-

Quantification: The amount of kinase bound to the immobilized ligand is measured using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from this compound.

-

Data Analysis: The results are typically reported as the percentage of kinase activity remaining in the presence of the inhibitor compared to a DMSO control.

M1 and M2 Macrophage Survival Assay

To assess the functional selectivity of this compound on different macrophage subtypes, a cell-based viability assay was performed on bone marrow-derived macrophages (BMDMs) polarized to either the M1 (anti-tumor) or M2 (pro-tumor) phenotype.

Protocol for BMDM Polarization and Viability Assay:

-

BMDM Isolation: Isolate bone marrow cells from the femurs and tibias of mice.

-

M-CSF Differentiation: Differentiate the bone marrow cells into macrophages by culturing them in the presence of macrophage colony-stimulating factor (M-CSF).

-

M1 and M2 Polarization:

-

M2 Polarization: Continue to culture the macrophages in the presence of M-CSF to maintain the M2-like phenotype.

-

M1 Polarization: Treat the macrophages with a combination of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce a pro-inflammatory M1 phenotype.

-

-

This compound Treatment: Treat the polarized M1 and M2 macrophages with increasing concentrations of this compound for a specified period (e.g., 72 hours).

-

Cell Viability Assessment: Determine cell viability using a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[4][5][6][7]

-

Data Analysis: Plot the percentage of viable cells against the this compound concentration to determine its differential effect on M1 and M2 macrophage survival.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound.

Caption: CSF1R Signaling Pathway and Inhibition by this compound.

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Caption: Workflow for Macrophage Polarization and Viability Assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 5. promega.com [promega.com]

- 6. promega.com [promega.com]

- 7. promega.com [promega.com]

BPR1R024: A Technical Guide to a Potent and Selective CSF1R Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1R024 is a potent and selective, orally active inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical mediator in the differentiation and function of macrophages.[1][2] Developed through property-driven optimization of a multi-targeting kinase inhibitor, this compound demonstrates significant potential in immuno-oncology by modulating the tumor microenvironment.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies associated with this compound.

Chemical Structure and Properties

This compound is a synthetic organic small molecule. Its chemical and physical properties are summarized in the tables below.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | N-(4-((7-amino-4-(3-(trifluoromethyl)phenoxy)quinazolin-6-yl)amino)phenyl)acetamide | IUPHAR/BPS Guide to PHARMACOLOGY |

| Synonyms | BPR1R-024, compound 12 | [4] |

| CAS Number | 2503015-75-4 | [1] |

| Molecular Formula | C24H21F3N6O2 | MedKoo Biosciences |

| Molecular Weight | 482.47 g/mol | MedKoo Biosciences |

This compound Mesylate Salt:

| Property | Value | Source |

| CAS Number | 2763365-40-6 | [5] |

| Molecular Formula | C25H25F3N6O5S | [5] |

| Molecular Weight | 578.56 g/mol | [5] |

Physicochemical Properties

| Property | Value | Source |

| Solubility | DMSO: 10 mg/mL (20.73 mM) | MedchemExpress.com |

| Storage | Powder: -20°C for 2 years; In DMSO: -80°C for 6 months | DC Chemicals |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of CSF1R kinase activity with an IC50 value of 0.53 nM.[1][2] It exhibits significant selectivity for CSF1R over other kinases, such as Aurora A (AURA) and Aurora B (AURB), with IC50 values greater than 10 µM and 1.40 µM, respectively.[1]

CSF1R Signaling Pathway and Inhibition by this compound

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase. Upon binding of its ligands, CSF-1 or IL-34, the receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[6][7] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for the proliferation, survival, and differentiation of myeloid cells, particularly macrophages.[8]

This compound acts as a competitive inhibitor at the ATP-binding site of the CSF1R kinase domain, preventing the phosphorylation cascade and subsequent downstream signaling. This inhibition leads to a dose-dependent suppression of the CSF1R signal.[1]

Caption: CSF1R signaling pathway and the inhibitory action of this compound.

In Vitro and In Vivo Activity

-

In Vitro: this compound significantly suppresses the CSF1R signal in a dose-dependent manner in cell lines such as RAW264.7 and THP-1.[1] It has been shown to inhibit CSF1/CSF1R signaling-mediated production of TNF-α and specifically inhibits the survival of protumor M2-like macrophages with minimal effect on antitumor M1-like macrophages.[1]

-

In Vivo: Oral administration of this compound mesylate has demonstrated antitumor and immunomodulatory activity in a murine colon tumor model.[2] It was observed to delay tumor growth and reverse the immunosuppressive tumor microenvironment by increasing the M1/M2 macrophage ratio.[2]

Pharmacokinetics

This compound is orally active. Pharmacokinetic studies in preclinical models have provided the following data:

| Parameter | Value | Species | Route | Source |

| Oral Bioavailability (F) | 35% | Mouse | Oral | [1] |

| Dose-Normalized AUC (IV) | 3635 ng/mLh | Mouse | IV | [1] |

| Dose-Normalized AUC (PO) | 362 ng/mLh | Mouse | Oral | [1] |

Note: Detailed information on Cmax, Tmax, and half-life is not publicly available.

Experimental Protocols

The following are generalized protocols based on the discovery and characterization of this compound as described in the primary literature. For detailed, specific methodologies, it is essential to consult the supplementary information of Lee KH, et al. J Med Chem. 2021 Oct 14;64(19):14477-14497.

In Vitro Kinase Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against CSF1R and other kinases.

-

Materials: Recombinant human CSF1R, AURA, AURB kinases; ATP; appropriate kinase buffer; this compound; and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the kinase, the peptide substrate, and this compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a luminescence-based detection reagent.

-

Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Phosphorylation Assay

-

Objective: To assess the ability of this compound to inhibit CSF1-induced CSF1R phosphorylation in cells.

-

Materials: A CSF1R-expressing cell line (e.g., THP-1); cell culture medium; recombinant human CSF-1; this compound; lysis buffer; antibodies against total and phosphorylated CSF1R; and Western blot reagents.

-

Procedure:

-

Seed cells in a multi-well plate and starve overnight in a serum-free medium.

-

Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with CSF-1 for a short period (e.g., 15 minutes).

-

Lyse the cells and collect the protein lysates.

-

Perform Western blot analysis using antibodies specific for phospho-CSF1R and total CSF1R.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition.

-

In Vivo Murine Colon Tumor Model

-

Objective: To evaluate the antitumor efficacy of orally administered this compound.

-

Materials: C57BL/6 mice; MC38 murine colon cancer cells; this compound mesylate formulated for oral gavage; and calipers for tumor measurement.

-

Procedure:

-

Subcutaneously implant MC38 cells into the flank of the mice.

-

Once tumors reach a palpable size, randomize the mice into vehicle and treatment groups.

-

Administer this compound mesylate orally at a specified dose and schedule (e.g., 100 mg/kg, twice daily).

-

Measure tumor volume regularly using calipers.

-

At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for macrophage markers).

-

Logical and Experimental Workflows

Kinase Inhibitor Discovery and Characterization Workflow

The development of a selective kinase inhibitor like this compound typically follows a structured workflow from initial screening to preclinical evaluation.

Caption: A generalized workflow for kinase inhibitor drug discovery.

Conclusion

This compound is a valuable research tool for investigating the role of CSF1R in various physiological and pathological processes, particularly in the context of cancer immunology. Its high potency, selectivity, and oral bioavailability make it a promising candidate for further preclinical and potentially clinical development. This guide provides a foundational understanding of this compound for researchers in the field of drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. This compound mesylate|2763365-40-6|COA [dcchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

BPR1R024: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of BPR1R024, a potent and selective orally active inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). This compound has demonstrated significant antitumor and immunomodulatory activity in preclinical models, positioning it as a promising candidate for cancer immunotherapy.

Introduction: Targeting CSF1R in Immuno-Oncology

The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. Tumor-associated macrophages (TAMs) are a key component of the TME and predominantly exhibit an M2-like phenotype, which promotes tumor growth, angiogenesis, and immunosuppression. CSF1R and its ligands are crucial for the differentiation, proliferation, and survival of macrophages. Therefore, inhibiting the CSF1R signaling pathway has emerged as a promising strategy to modulate TAMs, shifting them towards an antitumor M1-like phenotype and enhancing anti-tumor immunity.[1][2]

This compound was developed through the optimization of a previously identified multi-targeting kinase inhibitor, BPR1K871.[1] The goal was to enhance selectivity for CSF1R, improve oral bioavailability, and thereby create a more effective immunomodulatory agent for cancer treatment.[1]

Discovery and Optimization of this compound

The development of this compound began with the multi-targeting kinase inhibitor BPR1K871, which, despite its potency against CSF1R, also inhibited Aurora A and B kinases and had poor oral bioavailability.[1] A structure-based drug design and property-driven optimization approach was employed to improve the compound's profile.

Molecular docking studies revealed that a unique 7-aminoquinazoline scaffold could form an additional nonclassical hydrogen bond with the hinge region of CSF1R, enhancing potency.[1][3] To improve selectivity and reduce off-target effects on Aurora kinases, a chain extension strategy was utilized to exploit differences in the back pockets of the kinase binding sites.[1][3] This led to the identification of this compound, a lead compound with potent CSF1R inhibitory activity and significantly reduced activity against Aurora kinases.[1][3]

Mechanism of Action

This compound is a selective inhibitor of CSF1R.[4] By binding to the ATP-binding pocket of the CSF1R kinase domain, it blocks the downstream signaling cascade that is essential for the survival and differentiation of M2-like macrophages. This leads to a reduction in the number of immunosuppressive M2-like TAMs within the tumor microenvironment.[1] Preclinical studies have shown that treatment with this compound leads to an increased ratio of anti-tumor M1-like macrophages to pro-tumor M2-like macrophages.[1][2]

Signaling Pathway

Caption: this compound inhibits CSF1R autophosphorylation, blocking downstream signaling required for M2 macrophage survival.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | CSF1R IC₅₀ (nM) | AURA IC₅₀ (µM) | AURB IC₅₀ (µM) |

| This compound | 0.53 | >10 | 1.40 |

Data from in-house Kinase-Glo assays.[4]

Table 2: Macrophage Specificity

| Macrophage Type | IC₅₀ (nM) |

| M(CSF1) Macrophages (M2-like) | 24 |

| M(CSF2) Macrophages (M1-like) | Minimally affected |

Data from murine bone marrow-derived macrophage (BMDM) assays.[5]

Table 3: Pharmacokinetic Properties in Rats

| Compound | Route | Dose (mg/kg) | AUC₀₋t (ng*h/mL) | Oral Bioavailability (F%) |

| This compound | IV | 2 | 3635 (dose-normalized) | 35 |

| PO | 10 | 362 (dose-normalized) |

AUC: Area Under the Curve[4]

Experimental Protocols

The following are descriptions of the key experimental methodologies used in the evaluation of this compound, based on the available literature. These are not exhaustive, step-by-step protocols but provide an overview of the experimental setup.

In-house Kinase-Glo Assay

The inhibitory activity of this compound against CSF1R, AURA, and AURB was determined using the Kinase-Glo luminescent kinase assay platform. This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, as more ATP is consumed. The assay is performed in a multiwell plate format. The kinase, substrate, ATP, and the test compound (this compound) are incubated together. The Kinase-Glo reagent is then added, which contains luciferase and its substrate, to generate a luminescent signal that is proportional to the amount of ATP present. IC₅₀ values are calculated from dose-response curves.[5]

Murine Bone Marrow-Derived Macrophage (BMDM) Assay

To assess the specificity of this compound for different macrophage subtypes, bone marrow cells are isolated from mice and cultured in the presence of either CSF1 (to generate M2-like macrophages) or CSF2 (GM-CSF, to generate M1-like macrophages). These polarized macrophages are then treated with varying concentrations of this compound. Cell viability is measured using a suitable assay, such as the WST-8 assay, to determine the IC₅₀ of this compound for each macrophage subtype.[5]

In Vivo Murine Colon Tumor Model

The antitumor efficacy of this compound was evaluated in a syngeneic MC38 murine colon tumor model. C57BL/6 mice are subcutaneously inoculated with MC38 tumor cells. Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. This compound mesylate is administered orally, typically twice a day. Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors are excised and can be analyzed by immunohistochemistry or flow cytometry to assess changes in the tumor microenvironment, such as the ratio of M1 to M2 macrophages.[1][2]

Experimental Workflow

Caption: Workflow for the preclinical assessment of this compound, from in vitro screening to in vivo efficacy.

Clinical Development Status

As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound. The development appears to be in the preclinical stage.[5] Further studies are underway to fully characterize its preclinical potential.[5]

Conclusion

This compound is a potent, selective, and orally bioavailable CSF1R inhibitor that has demonstrated promising antitumor and immunomodulatory effects in preclinical models. Its ability to specifically target M2-like macrophages and reshape the tumor microenvironment makes it an attractive candidate for further development in the field of immuno-oncology. The data presented in this guide underscore the potential of this compound as a novel therapeutic agent for cancer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

BPR1R024: A Targeted Approach to Reprogramming Tumor-Associated Macrophages in Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment (TME), playing a pivotal role in tumor progression, immunosuppression, and resistance to therapy. The colony-stimulating factor 1 receptor (CSF1R), a key regulator of macrophage differentiation and survival, has emerged as a promising therapeutic target. This whitepaper provides a comprehensive technical overview of BPR1R024, a potent and selective orally active CSF1R inhibitor. We delve into its mechanism of action, present key preclinical data, and provide detailed experimental methodologies to facilitate further research and development in the field of immuno-oncology.

Introduction

The intricate interplay between cancer cells and the surrounding TME is a hallmark of malignancy. TAMs, often polarized towards an immunosuppressive M2-like phenotype, are abundant in many solid tumors and are associated with poor prognosis.[1][2] These M2-like TAMs contribute to tumor growth by promoting angiogenesis, tissue remodeling, and suppressing the anti-tumor activity of cytotoxic T lymphocytes. The CSF1/CSF1R signaling axis is instrumental in the recruitment, differentiation, and survival of TAMs, making it a compelling target for cancer immunotherapy.[1][3]

This compound is a novel, orally bioavailable small molecule inhibitor of CSF1R.[2][4][5] It was developed through property-driven optimization of a clinical multi-targeting kinase inhibitor, BPR1K871.[4][6] this compound exhibits high potency and selectivity for CSF1R, leading to the targeted depletion of M2-like TAMs and a shift towards a more pro-inflammatory, anti-tumoral M1-like phenotype within the TME.[2][4][5]

Mechanism of Action

This compound exerts its anti-tumor effects by potently and selectively inhibiting the tyrosine kinase activity of CSF1R.[4][5][7] The binding of CSF1 to CSF1R triggers receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that promotes the survival, proliferation, and differentiation of macrophages.

By blocking this initial step, this compound effectively abrogates the pro-tumoral functions of M2-like TAMs. This leads to a reduction in the number of these immunosuppressive cells within the tumor, thereby alleviating the suppression of anti-tumor T cell responses.[2][4][5] Furthermore, the inhibition of CSF1R signaling can repolarize the remaining TAMs towards an M1-like phenotype, which is characterized by the production of pro-inflammatory cytokines and the ability to present antigens to T cells, further enhancing the anti-tumor immune response.[2][4][5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. stemcell.com [stemcell.com]

- 7. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]

The Selective CSF1R Inhibitor BPR1R024 Impedes M2 Macrophage Polarization: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

BPR1R024 is a potent and orally active small molecule inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a critical component in the signaling pathway that governs the differentiation, proliferation, and survival of macrophages.[1][2][3] Emerging research has highlighted the selective action of this compound against the pro-tumoral M2 macrophage phenotype, presenting a promising avenue for cancer immunotherapy. This technical guide provides an in-depth analysis of the effects of this compound on M2 macrophage polarization, detailing the underlying mechanism, summarizing key quantitative data, and outlining the experimental protocols for its investigation.

Core Mechanism of Action

This compound exerts its effects by targeting the CSF1R, a receptor tyrosine kinase. The survival and polarization of M2-like macrophages are highly dependent on the signaling cascade initiated by the binding of its ligand, CSF-1.[2][4] In contrast, the pro-inflammatory M1-like macrophages are largely independent of this pathway for their survival and function.[2][4] By selectively inhibiting CSF1R, this compound effectively curtails the survival of M2 macrophages, thereby shifting the M1/M2 macrophage ratio within the tumor microenvironment in favor of an anti-tumor response.[1][2][3]

dot

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays, demonstrating its high potency and selectivity for CSF1R and M2-like macrophages.

| Parameter | Value | Cell/Enzyme System | Reference |

| IC50 for CSF1R | 0.53 nM | Enzyme activity assay | [1][2][3] |

| IC50 for M2-like Macrophage Growth (CSF-1 induced) | 31 nM | Murine Bone Marrow-Derived Macrophages (BMDMs) | [4] |

| IC50 for M1-like Macrophage Growth (CSF-2 induced) | 5.4 µM | Murine Bone Marrow-Derived Macrophages (BMDMs) | [4] |

Experimental Protocols

This section details the key experimental procedures for investigating the effect of this compound on macrophage polarization.

Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)

This protocol outlines the generation of primary macrophages from murine bone marrow.

dot

References

- 1. Isolation, Culture, and Polarization of Murine Bone Marrow-Derived and Peritoneal Macrophages | Musculoskeletal Key [musculoskeletalkey.com]

- 2. Isolation, Culture, and Polarization of Murine Bone Marrow-Derived and Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and culture of bone marrow-derived macrophages from mice for functional analysis - PMC [pmc.ncbi.nlm.nih.gov]

BPR1R024 IC50 value against CSF1R

An In-Depth Technical Guide on the Inhibitory Activity of BPR1R024 against CSF1R

This technical guide provides a comprehensive overview of the inhibitory potency of this compound against the Colony-Stimulating Factor 1 Receptor (CSF1R), a key target in immuno-oncology. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual representations of relevant biological pathways and workflows.

This compound is a potent and selective inhibitor of CSF1R.[1][2][3] Its inhibitory activity, as measured by its half-maximal inhibitory concentration (IC50), demonstrates high affinity for its primary target. For comparative purposes, its activity against other kinases, such as Aurora A (AURA) and Aurora B (AURB), is also presented to highlight its selectivity profile.[1][2]

| Compound | Target Kinase | IC50 Value |

| This compound | CSF1R | 0.53 nM[1][2][3][4] |

| This compound | AURA | >10 µM[1] |

| This compound | AURB | 1.40 µM[1] |

CSF1R Signaling Pathway

Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells.[5][6] Its activation is initiated by the binding of its ligands, CSF-1 or IL-34.[5][6][7] This binding event triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of downstream pathways, including the PI3K/AKT and MEK/ERK cascades, which are critical for mediating the cellular effects of CSF1R activation.[5][7]

Caption: CSF1R signaling pathway and the inhibitory action of this compound.

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

The IC50 value of this compound against CSF1R was determined using an in-house Kinase-Glo assay.[2] This method quantifies kinase activity by measuring the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed), and vice versa.

Materials:

-

Recombinant GST-CSF1R kinase domain

-

Kinase substrate (e.g., Poly-Glu,Tyr 4:1)

-

ATP (Adenosine triphosphate)

-

Kinase Assay Buffer

-

This compound (test inhibitor) dissolved in DMSO

-

Kinase-Glo® Reagent

-

96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare a 1x Kinase Assay Buffer from a concentrated stock. Prepare the Master Mix containing the assay buffer, ATP, and the kinase substrate.

-

Inhibitor Dilution: Create a serial dilution of this compound at concentrations 10-fold higher than the desired final concentrations. The dilutions are typically performed in a buffer containing a constant percentage of DMSO to avoid solvent effects.

-

Assay Plate Setup:

-

Add the diluted test inhibitor (this compound) to the designated wells of a 96-well plate.

-

Include "Positive Control" wells (kinase, no inhibitor) and "Negative Control" wells (no kinase, no inhibitor) to establish the baseline for 0% and 100% inhibition, respectively.

-

-

Kinase Reaction:

-

Add the prepared Master Mix to all wells.

-

Initiate the kinase reaction by adding the diluted recombinant CSF1R enzyme to the "Test Inhibitor" and "Positive Control" wells.

-

Incubate the plate at 30°C for a specified period (e.g., 45 minutes) to allow the enzymatic reaction to proceed.

-

-

Signal Detection:

-

After incubation, add the Kinase-Glo® reagent to all wells to stop the kinase reaction and initiate the luminescent signal generation. The reagent depletes the remaining ATP to produce light.

-

Incubate the plate at room temperature for a short period (e.g., 10-45 minutes) to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Normalize the data by setting the average signal from the "Negative Control" wells as 100% inhibition and the average signal from the "Positive Control" wells as 0% inhibition.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of CSF1R kinase activity.

-

IC50 Determination Workflow

The workflow for determining the IC50 value is a systematic process that ensures reproducibility and accuracy. It begins with the preparation of reagents and culminates in data analysis to derive the final potency value.

Caption: Standard experimental workflow for IC50 determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound mesylate|2763365-40-6|COA [dcchemicals.com]

- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 7. aacrjournals.org [aacrjournals.org]

BPR1R024 In Vitro Kinase Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assay methodologies used to characterize the potent and selective CSF1R inhibitor, BPR1R024. The information presented herein is compiled from peer-reviewed scientific literature to assist researchers in understanding and potentially replicating key experiments for drug development and discovery.

Data Presentation: Kinase Inhibitory Potency of this compound

The inhibitory activity of this compound against key kinase targets was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. These values highlight the high potency and selectivity of this compound for its primary target, CSF1R.

| Kinase Target | This compound IC50 (nM) |

| CSF1R | 0.53 |

| AURA | >10,000 |

| AURB | 1,400 |

Experimental Protocols

Detailed methodologies for the key in vitro kinase assays used in the evaluation of this compound are provided below. These protocols are based on established assay platforms and specific details reported in the primary literature.

CSF1R In Vitro Kinase Assay (Kinase-Glo® Platform)

This protocol outlines the determination of this compound's inhibitory activity against Colony-Stimulating Factor 1 Receptor (CSF1R) using a luminescent-based assay that quantifies ATP consumption.

Materials:

-

Recombinant GST-tagged CSF1R protein (400 ng)

-

This compound (and control compounds, e.g., pexidartinib)

-

Kinase Reaction Buffer Components:

-

25 mM Tris–HCl, pH 7.4

-

4 mM MnCl2

-

10 mM MgCl2

-

0.01% Bovine Serum Albumin (BSA)

-

0.5 mM Na3VO4

-

0.02% Triton X-100

-

2 mM DTT

-

-

ATP (8 μM final concentration)

-

Poly(Glu,Tyr) 4:1 peptide substrate (6 μM final concentration)

-

Kinase-Glo® Plus Reagent (Promega)

-

96-well or 384-well white microplates

-

Multilabel plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration might be 100 μM, with 10-point, 3-fold serial dilutions.

-

Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase reaction buffer components, recombinant GST-CSF1R protein, and the poly(Glu,Tyr) peptide substrate.

-

Assay Plate Setup:

-

Add the desired volume of the kinase reaction mixture to each well of the microplate.

-

Add a small volume (e.g., 1 μL) of the serially diluted this compound or control compounds to the respective wells. For control wells, add DMSO only (vehicle control).

-

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well to a final concentration of 8 μM.

-

Incubation: Incubate the plate at room temperature (approximately 25°C) for a predetermined time (e.g., 60 minutes).

-

Luminescence Detection:

-

Allow the Kinase-Glo® Plus Reagent to equilibrate to room temperature.

-

Add a volume of the Kinase-Glo® Plus Reagent equal to the volume of the kinase reaction in each well.

-

Incubate the plate at room temperature for 20 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a multilabel plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Aurora A (AURA) and Aurora B (AURB) In Vitro Kinase Assays (Kinase-Glo® Platform)

The protocol for assessing the inhibitory activity of this compound against AURA and AURB is similar to the CSF1R assay, with modifications to the specific kinase and substrate.

Materials:

-

Recombinant AURA or AURB kinase

-

Appropriate substrate for AURA/AURB (e.g., a specific peptide substrate)

-

This compound (and control compounds, e.g., VX-680)

-

Kinase Reaction Buffer (optimized for AURA/AURB)

-

ATP (at a concentration near the Km for each kinase)

-

Kinase-Glo® Reagent

-

96-well or 384-well white microplates

-

Multilabel plate reader

Procedure:

-

Follow the same general steps for compound preparation, reaction setup, incubation, and data acquisition as described for the CSF1R assay.

-

Use recombinant AURA or AURB in place of CSF1R.

-

Use a substrate specifically recognized by AURA or AURB.

-

Optimize the ATP concentration for each kinase, typically at or near its Km value.

-

Use an appropriate control inhibitor for Aurora kinases, such as VX-680.

-

Analyze the data as described for the CSF1R assay to determine the IC50 values for AURA and AURB.

HotSpot™ Kinase Assay (Radiometric)

This is a generic protocol for a radiometric kinase assay, a method used for validating kinase inhibition data. This assay directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.

Materials:

-

Kinase of interest (e.g., CSF1R)

-

Specific peptide or protein substrate

-

This compound or other test compounds

-

Base Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.

-

[γ-³³P]ATP

-

P81 phosphocellulose paper or filter plates

-

Phosphoric acid wash solution

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a microplate, combine the base reaction buffer, the kinase, the specific substrate, and any required cofactors.

-

Add the test compound (this compound) or DMSO (vehicle control).

-

Incubate at room temperature for approximately 20 minutes to allow the compound to bind to the kinase.

-

-

Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

-

Incubation: Incubate the reaction for a specified time (e.g., 2 hours) at room temperature.

-

Reaction Termination and Substrate Capture:

-

Spot a portion of the reaction mixture onto P81 phosphocellulose paper or into the wells of a filter plate.

-

Wash the paper/plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

-

Detection: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the in vitro analysis of this compound.

An In-depth Technical Guide to the Downstream Signaling Pathways of BPR1R024

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1R024 is a potent and selective, orally active inhibitor of Colony-Stimulating Factor-1 Receptor (CSF1R), a critical mediator of macrophage differentiation and survival.[1] This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, supported by experimental data and detailed protocols. By inhibiting CSF1R, this compound effectively modulates the tumor microenvironment, primarily by targeting tumor-associated macrophages (TAMs). This document will detail the mechanism of action of this compound, its impact on key signaling cascades, and its functional consequences in preclinical models, offering valuable insights for researchers and professionals in oncology and drug development.

Core Mechanism of Action: Inhibition of CSF1R Phosphorylation

This compound exerts its biological effects through the direct inhibition of CSF1R, a receptor tyrosine kinase. The binding of its ligands, CSF-1 (colony-stimulating factor 1) or IL-34, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various downstream signaling proteins, initiating cascades that regulate cell survival, proliferation, differentiation, and migration.

This compound is a highly potent inhibitor of CSF1R with an IC50 of 0.53 nM.[1] It functions by competing with ATP for the kinase's binding site, thereby preventing the autophosphorylation of the receptor. This blockade of CSF1R activation is the primary event that triggers the downstream cellular effects of the compound.

Experimental Evidence: Inhibition of CSF1R Phosphorylation

The inhibitory effect of this compound on CSF1R activation has been demonstrated through Western blot analysis in various cell lines. Treatment of human monocytic THP-1 cells and murine macrophage RAW264.7 cells with this compound leads to a dose-dependent reduction in the phosphorylation of CSF1R at tyrosine residue 708 (Tyr708), a key autophosphorylation site.

| Cell Line | Treatment | Effect on p-CSF1R (Tyr708) |

| THP-1 (human monocytic leukemia) | This compound (1-10 nM) | Significant dose-dependent suppression |

| RAW264.7 (murine macrophage) | This compound (50-75 nM) | Significant dose-dependent suppression |

Downstream Signaling Pathways Modulated by this compound

The inhibition of CSF1R phosphorylation by this compound consequently disrupts major downstream signaling pathways that are crucial for the function of macrophages and other myeloid cells. Based on the established roles of CSF1R, the primary signaling cascades affected by this compound are the PI3K/Akt and Src family kinase pathways.

The PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical downstream effector of CSF1R, promoting cell survival, growth, and proliferation. Upon CSF1R activation, phosphorylated tyrosine residues serve as docking sites for the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit. This results in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt.

By inhibiting the initial CSF1R phosphorylation, this compound is predicted to block the activation of the entire PI3K/Akt cascade. This leads to decreased cell survival signaling, which is particularly relevant for the survival of M2-like tumor-associated macrophages that are highly dependent on CSF1R signaling.

Src Family Kinases

Src family kinases (SFKs) are non-receptor tyrosine kinases that play a crucial role in mediating CSF1R-dependent cell migration, invasion, and cytoskeletal rearrangement. Following CSF1R autophosphorylation, SFKs can be activated and subsequently phosphorylate a variety of downstream substrates involved in cell motility.

Inhibition of CSF1R by this compound is expected to prevent the activation of SFKs, thereby impairing the migratory and invasive capabilities of macrophages. This effect is significant in the context of cancer, as it can reduce the infiltration of tumor-promoting macrophages into the tumor microenvironment.

References

Methodological & Application

Application Notes for BPR1R024: A Selective CSF1R Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1R024 is a potent, orally active, and highly selective inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF1R).[1][2][3] Its mechanism of action revolves around the inhibition of the CSF1-CSF1R signaling pathway, which is a critical modulator for the production, differentiation, and function of macrophages.[2][4] In the tumor microenvironment (TME), CSF1R signaling is instrumental in the polarization of Tumor-Associated Macrophages (TAMs) towards an immunosuppressive M2 phenotype, which promotes tumor growth. This compound specifically inhibits the survival of these protumor M2-like macrophages with minimal impact on the antitumor M1-like macrophages.[1][2][3][5] This selective activity leads to a reprogramming of the TME, shifting the macrophage balance towards an M1 phenotype, thereby enhancing antitumor immunity.[2][3][6] These characteristics make this compound a valuable tool for immuno-oncology research and therapeutic development.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on enzymatic and cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Assay Type |

| CSF1R | 0.53 nM | Enzymatic Assay[1][2][3] |

| Aurora A (AURA) | >10 µM | Enzymatic Assay[1] |

| Aurora B (AURB) | 1.40 µM | Enzymatic Assay[1] |

Table 2: Effective Concentrations of this compound in Cell-Based Assays

| Cell Line | Effect | Concentration Range |

| RAW264.7 | Dose-dependent suppression of CSF1R signal | ~50-75 nM[1] |

| THP-1 | Dose-dependent suppression of CSF1R signal | ~1-10 nM[1] |

| General | Inhibition of CSF1/CSF1R signaling-mediated TNF-α production | 10 - 100 nM[1] |

| M2-like Macrophages | Specific inhibition of survival | 0 - 10 µM[1] |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by blocking the CSF1R signaling cascade. The binding of the ligand CSF1 to its receptor CSF1R on macrophages activates downstream signaling pathways that promote the survival and differentiation of immunosuppressive M2 TAMs. This compound selectively inhibits this initial activation step.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BPR1R024 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of BPR1R024, a potent and selective inhibitor of Colony-Stimulating Factor-1 Receptor (CSF1R), in preclinical in vivo mouse models. This compound is an orally active compound that has demonstrated significant antitumor and immunomodulatory activity.[1][2][3]

Mechanism of Action

This compound selectively inhibits CSF1R, a receptor tyrosine kinase crucial for the differentiation, proliferation, and survival of macrophages.[1][3][4] In the tumor microenvironment, tumor-associated macrophages (TAMs) often exhibit a pro-tumor M2-like phenotype, contributing to tumor growth, angiogenesis, and immunosuppression. By inhibiting the CSF1R signaling pathway, this compound can modulate the tumor microenvironment by depleting M2-like macrophages and promoting a shift towards an anti-tumor M1-like macrophage phenotype.[2][3][5] This reprogramming of the immune landscape can lead to enhanced anti-tumor immunity and delayed tumor growth.[2][3]

The signaling pathway affected by this compound is depicted below:

Caption: this compound inhibits the CSF1R signaling pathway.

Quantitative Data Summary

The following table summarizes the reported dosage and administration of this compound in a murine colon tumor model.

| Parameter | Value | Reference |

| Drug | This compound (mesylate salt) | [2] |

| Animal Model | C57BL/6 mice with MC38 murine colon tumor | [2] |

| Dosage | 100 mg/kg | [1][2] |

| Administration Route | Oral (p.o.) | [1][2] |

| Frequency | Twice a day (BID) | [1][2] |

| Schedule | Five days on, two days off for two weeks | [2] |

Experimental Protocols

In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines the methodology for evaluating the antitumor efficacy of this compound in a murine colon adenocarcinoma (MC38) syngeneic model.

1. Animal Model and Tumor Implantation:

- Use six-week-old male C57BL/6 mice.[2]

- Inject 1 x 106 MC38 tumor cells subcutaneously into the flank of each mouse.

- Allow tumors to establish and reach a palpable size before initiating treatment.

2. This compound Formulation and Administration:

- Prepare a formulation of this compound mesylate suitable for oral gavage. The vehicle used should be appropriate for the compound's solubility and safe for animal administration (e.g., 0.5% methylcellulose).

- Administer this compound orally at a dose of 100 mg/kg.[1][2]

- The treatment should be given twice daily.[1][2]

3. Treatment Schedule:

- Follow a schedule of five consecutive days of treatment followed by a two-day break.[2]

- Continue this cycle for a total of two weeks.[2]

4. Monitoring and Efficacy Assessment:

- Monitor the health and body weight of the mice regularly.

- Measure tumor volume using calipers at specified intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width2) / 2.

- At the end of the study (e.g., day 15, after the last treatment), euthanize the mice and harvest the tumors.[2]

5. Pharmacodynamic and Immunomodulatory Analysis:

- Tumor tissues can be processed for further analysis to evaluate the effects of this compound on the tumor microenvironment.

- Immunohistochemistry (IHC) or Immunofluorescence (IF): Stain tumor sections for macrophage markers (e.g., F4/80, CD68) and markers for M1 (e.g., iNOS) and M2 (e.g., CD206, Arginase-1) phenotypes to assess the change in the M1/M2 macrophage ratio.[2]

- Flow Cytometry: Prepare single-cell suspensions from tumors to quantify different immune cell populations, including macrophages (CD45+, CD11b+, F4/80+), and further characterize their polarization state.

The general workflow for an in vivo efficacy study is illustrated below:

Caption: General workflow for an in vivo efficacy study.

Disclaimer: The provided protocols are for research purposes only and are based on published studies. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all applicable institutional and national guidelines for animal welfare.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: BPR1R024 Oral Administration in a Murine Colon Tumor Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the oral administration of BPR1R024, a selective and orally active inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), in a murine colon tumor model. The information is based on preclinical studies demonstrating its antitumor and immunomodulatory activities.

Introduction

This compound is a potent inhibitor of CSF1R with an IC50 of 0.53 nM.[1][2][3] It has shown significant efficacy in delaying tumor growth in murine colon tumor models through the modulation of the tumor microenvironment.[1][2][4] Specifically, this compound targets tumor-associated macrophages (TAMs), promoting a shift from a protumor M2 phenotype to an antitumor M1 phenotype.[1][2] This modulation of the immune landscape enhances the antitumor immune response. These notes are intended to guide researchers in replicating and building upon these preclinical findings.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| CSF1R | 0.53 |

| AURA | >10,000 |

| AURB | 1,400 |

Data sourced from MedchemExpress and a 2021 article in the Journal of Medicinal Chemistry.[3]

Table 2: In Vivo Efficacy of Orally Administered this compound in MC38 Murine Colon Tumor Model

| Treatment Group | Dosage | Tumor Growth Outcome | Key Immunomodulatory Effect |

| This compound | 100 mg/kg, twice daily (oral)[3] | Delayed tumor growth[1][2] | Increased M1/M2 macrophage ratio[1][2] |

| Vehicle Control | Not specified | Progressive tumor growth | Predominantly M2 macrophage phenotype |

Signaling Pathway

The therapeutic effect of this compound is primarily mediated through the inhibition of the CSF1/CSF1R signaling pathway, which is crucial for the survival and differentiation of M2-phenotype tumor-associated macrophages (M2 TAMs).[5] By blocking this pathway, this compound depletes the M2 TAM population, thereby reprogramming the tumor microenvironment to be more conducive to an antitumor immune response.[2][5]

Caption: this compound inhibits the CSF1/CSF1R signaling pathway in M2 macrophages.

Experimental Protocols

1. Murine Colon Tumor Model (MC38 Syngeneic Model)

This protocol outlines the establishment of a murine colon tumor model using MC38 cells, a commonly used cell line in colorectal cancer research.

-

Cell Line: MC38 murine colon adenocarcinoma cells.

-

Animal Strain: C57BL/6 mice are typically used for the MC38 syngeneic model.

-

Cell Culture:

-

Culture MC38 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

-

Grow cells to 80-90% confluency.

-

Harvest cells using trypsin and wash with sterile PBS.

-

Resuspend cells in sterile PBS or serum-free media at a concentration of 5 x 10^6 cells/mL.

-

-

Tumor Implantation:

-

Anesthetize mice using an appropriate method (e.g., isoflurane).

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each mouse.

-

Monitor mice for tumor growth. Tumors should be palpable within 7-10 days.

-

-

Tumor Measurement:

-

Measure tumor dimensions (length and width) every 2-3 days using calipers.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm^3).

-

2. This compound Formulation and Oral Administration

This protocol describes the preparation and administration of this compound for in vivo studies.

-

Formulation:

-

Prepare a vehicle solution appropriate for oral gavage (e.g., 0.5% methylcellulose in sterile water).

-

Prepare the mesylate salt of this compound.

-

Suspend the this compound mesylate in the vehicle solution to achieve the desired concentration for a dosage of 100 mg/kg.

-

-

Oral Administration:

-

Administer the this compound suspension or vehicle control to the mice via oral gavage.

-

The dosing schedule reported for efficacy is twice daily.[3]

-

Continue treatment for the duration of the study, monitoring tumor growth and animal well-being.

-

3. Assessment of Immunomodulatory Activity

This protocol provides a general workflow for analyzing the immune cell populations within the tumor microenvironment.

-

Tumor Harvesting:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Process a portion of the tumor for single-cell suspension.

-

-

Flow Cytometry:

-

Prepare a single-cell suspension from the tumor tissue.

-

Stain the cells with fluorescently labeled antibodies specific for immune cell markers (e.g., F4/80 for macrophages, CD11c for dendritic cells, CD206 for M2 macrophages, and iNOS for M1 macrophages).

-

Acquire data on a flow cytometer.

-

Analyze the data to determine the proportions of different immune cell populations, particularly the M1/M2 macrophage ratio.

-

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound.

Caption: Workflow for in vivo evaluation of this compound in a murine colon tumor model.

References

- 1. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 5. Silence of a dependence receptor CSF1R in colorectal cancer cells activates tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

BPR1R024 solubility and preparation for experiments

These application notes provide detailed information and protocols for the use of BPR1R024, a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), for researchers, scientists, and drug development professionals.

Introduction

This compound is an orally active and selective inhibitor of CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[1] By targeting CSF1R, this compound effectively suppresses the protumor M2-like macrophage phenotype, leading to immunomodulatory effects within the tumor microenvironment.[2] These properties make this compound a valuable tool for research in immuno-oncology and cancer therapeutics. This document provides essential information on the solubility, preparation, and experimental application of this compound.

Physicochemical and Pharmacological Properties

A summary of the key properties of this compound is presented in the table below, offering a quick reference for experimental planning.

| Property | Value | Source |

| Target | Colony-Stimulating Factor 1 Receptor (CSF1R) | [1] |

| IC₅₀ (CSF1R) | 0.53 nM | [1] |

| IC₅₀ (Aurora A) | >10 µM | [1] |

| IC₅₀ (Aurora B) | 1.40 µM | [1] |

| Solubility | 10 mg/mL (20.73 mM) in DMSO (with ultrasonic and warming to 60°C) | [1] |

| Molecular Formula | C₂₅H₂₅F₃N₆O₅S (Mesylate salt) | [3][4] |

| Molecular Weight | 578.56 g/mol (Mesylate salt) | [3][4] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the CSF1R signaling pathway. Upon binding of its ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34, CSF1R dimerizes and autophosphorylates, initiating a downstream signaling cascade. This cascade involves the activation of key pathways such as PI3K/Akt and MEK/ERK, which are critical for macrophage survival, proliferation, and differentiation. This compound blocks these downstream effects by inhibiting the initial receptor phosphorylation.

Experimental Protocols

The following are detailed protocols for the preparation and use of this compound in common in vitro and in vivo experiments.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Ultrasonic water bath

-

Water bath or heat block set to 60°C

Protocol:

-

Equilibrate the this compound powder to room temperature before opening the vial.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to 1 mg of this compound (MW: 578.56 g/mol for mesylate salt), add 172.8 µL of DMSO.

-

To aid dissolution, sonicate the solution in an ultrasonic water bath for 10-15 minutes.

-

If the compound is not fully dissolved, warm the solution at 60°C for 5-10 minutes with intermittent vortexing. Caution: Use newly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[1]

-

Once completely dissolved, aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

In Vitro Cell-Based Proliferation Assay

This protocol describes a general method to assess the effect of this compound on the proliferation of CSF1R-dependent cell lines such as M-NFS-60 or RAW264.7.

Materials:

-

CSF1R-dependent cell line (e.g., M-NFS-60, RAW264.7)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)

-

Plate reader

Protocol:

-

Culture cells to 70-80% confluency and harvest.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1%.

-

Add 100 µL of the diluted this compound solutions or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC₅₀ value.

In Vitro Kinase Assay (Kinase-Glo® Format)

This protocol provides a general guideline for assessing the inhibitory activity of this compound against CSF1R using a luminescent kinase assay.

Materials:

-

Recombinant human CSF1R kinase

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound stock solution

-

White, opaque 96-well or 384-well plates

-

Luminometer

Protocol:

-

Prepare a stock solution of recombinant CSF1R kinase in kinase reaction buffer.

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a white-walled assay plate, add the following to each well:

-

Kinase reaction buffer

-

This compound dilution or vehicle control (DMSO)

-

Substrate solution

-

Recombinant CSF1R kinase

-

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for CSF1R.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 30-60 minutes).

-

Add an equal volume of Kinase-Glo® reagent to each well.

-

Mix briefly on a plate shaker.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

In Vivo Experimental Workflow

This compound has been shown to be orally active and effective in a murine colon tumor model (MC38).[1] The following diagram outlines a typical workflow for an in vivo efficacy study.

Conclusion

This compound is a potent and selective CSF1R inhibitor with demonstrated in vitro and in vivo activity. The information and protocols provided in these application notes are intended to serve as a guide for researchers to effectively utilize this compound in their studies. It is recommended to optimize the protocols for specific experimental systems and cell lines.

References

BPR1R024: Application Notes on Stability, Storage, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the stability and storage of BPR1R024, a potent and selective inhibitor of colony-stimulating factor-1 receptor (CSF1R). Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results. Additionally, this document outlines key experimental protocols for utilizing this compound in research settings.

Stability and Storage Conditions

Proper storage of this compound is essential to prevent degradation and maintain its biological activity. The following table summarizes the recommended storage conditions for both the solid form and solutions of this compound and its mesylate salt.

| Form | Storage Temperature | Duration | Notes |

| This compound (Solid Powder) | 0 - 4°C | Short-term (days to weeks) | Keep dry and protected from light.[1] |

| -20°C | Long-term (months to years) | Keep dry and protected from light.[1] | |

| This compound Mesylate (Powder) | -20°C | 2 years | Keep vial tightly sealed.[2][3] |

| This compound Stock Solution in DMSO | -20°C | 1 month | Prepare aliquots to avoid repeated freeze-thaw cycles.[3][4] |

| -80°C | 6 months | Prepare aliquots to avoid repeated freeze-thaw cycles.[2][3][4] | |

| 4°C | 2 weeks | For short-term use.[2][3] | |

| Shipping Conditions | Ambient Temperature | Short-term (a few weeks) | The compound is stable enough for ordinary shipping and time spent in customs.[1] |

General Handling Recommendations:

-

Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least 1 hour.[3]

-

Whenever possible, prepare and use solutions on the same day.[3]

-

If preparing stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, tightly sealed vials

-

Calibrated balance

-

Vortex mixer

Procedure:

-

Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.

-

Weigh the desired amount of this compound powder using a calibrated balance. The molecular weight of this compound is 482.47 g/mol , and this compound mesylate is 578.56 g/mol .[1][2]

-

Calculate the volume of DMSO required to achieve a 10 mM concentration.

-

Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Vortex the solution until the powder is completely dissolved.

-

Aliquot the stock solution into sterile, tightly sealed vials.

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][3][4]

Protocol 2: In Vitro Rat Liver Microsomal Stability Assay

This assay is designed to assess the metabolic stability of this compound in a liver microsomal preparation.

Materials:

-

Rat liver microsomes

-

Potassium phosphate buffer (pH 7.4)

-

NADPH

-

MgCl₂

-

This compound stock solution (1 mM in DMSO)

-

Acetonitrile

-

Temperature-controlled heating block with shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare the incubation mixture in a 74 mmol potassium phosphate buffer (pH 7.4). The final concentrations of the components should be:

-

Microsomal proteins: 0.5 mg/mL

-

NADPH: 3 mmol

-

MgCl₂: 3 mmol

-

This compound: 1 µM

-

-

Pre-incubate the reaction mixture (without NADPH) for 10 minutes at 37°C with constant shaking.

-

Initiate the reaction by adding NADPH.

-

Incubate the mixture aerobically at 37°C with constant shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the concentration of the parent drug using a validated LC-MS/MS method.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of this compound.

Protocol 3: Western Blotting for CSF1R Phosphorylation Inhibition

This protocol is used to evaluate the inhibitory effect of this compound on CSF1-induced phosphorylation of CSF1R in cell lines such as RAW264.7 or THP-1.

Materials:

-

RAW264.7 or THP-1 cells

-

Cell culture medium

-

Recombinant CSF1

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-CSF1R, anti-total-CSF1R, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed RAW264.7 or THP-1 cells in appropriate culture plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for a specified period (e.g., 4-6 hours).

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with recombinant CSF1 for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the extent of CSF1R phosphorylation inhibition by this compound.

Visualizations

Caption: Workflow for proper handling and storage of this compound.

Caption: this compound inhibits CSF1R signaling pathway.

References

Application Notes and Protocols for BPR1R024 in RAW264.7 and THP-1 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1R024 is a potent and selective orally active inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a critical mediator of macrophage differentiation, survival, and function.[1][2][3] With a high affinity for CSF1R (IC50 = 0.53 nM), this compound serves as a valuable tool for investigating the role of CSF1R signaling in various biological processes, including inflammation and immuno-oncology.[1][2] These application notes provide detailed protocols for utilizing this compound in the murine macrophage cell line RAW264.7 and the human monocytic cell line THP-1 to study its effects on cell viability, signal transduction, and inflammatory responses.

Mechanism of Action

This compound exerts its biological effects by binding to the ATP-binding pocket of CSF1R, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of CSF1R signaling predominantly affects the survival and polarization of macrophages, particularly the M2-like phenotype, which is heavily dependent on CSF1R for its function.[3]

Data Presentation

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Cell Line | Assay Type |

| CSF1R | 0.53 nM | - | Enzymatic Assay |

| M2-like Macrophage Growth | 31 nM | Bone Marrow-Derived Macrophages | Cell Viability Assay |

| M1-like Macrophage Growth | 5.4 µM | Bone Marrow-Derived Macrophages | Cell Viability Assay |

Data compiled from multiple sources.

Table 2: Cellular Activity of this compound in RAW264.7 and THP-1 Cells

| Cell Line | Effect | Effective Concentration | Assay |

| RAW264.7 | Inhibition of CSF1R phosphorylation | 50 - 75 nM | Western Blot |

| THP-1 | Inhibition of CSF1R phosphorylation | 1 - 10 nM | Western Blot |

| RAW264.7 | Inhibition of LPS-induced TNF-α production | 10 - 100 nM | ELISA |

Data compiled from multiple sources.[1]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in RAW264.7 and THP-1 cells.

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of RAW264.7 and THP-1 cells.

Materials:

-

RAW264.7 or THP-1 cells

-

Complete culture medium (DMEM for RAW264.7, RPMI-1640 for THP-1, supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 or THP-1 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-